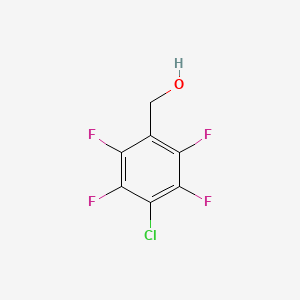

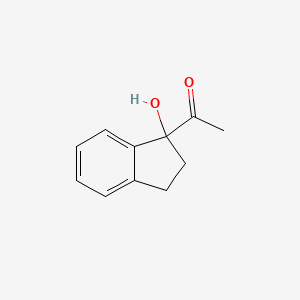

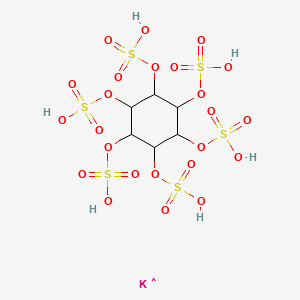

![molecular formula C15H12N2O2 B1612711 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 365213-68-9](/img/structure/B1612711.png)

2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid

Overview

Description

“2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid” is a chemical compound that has been used as a reactant for the preparation of aza-heteroarylbisphosphonate derivatives .

Synthesis Analysis

The synthesis of “2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid” can be achieved through various methods. One method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves a solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid” can be complex. For instance, a one-pot protocol has been developed for the synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)alkane-1,2-diones from 2-phenylimidazo[1,2-a]pyridines and terminal alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus .Scientific Research Applications

Antibacterial Applications

Substituted imidazo[1,2-a]pyridines, including this compound, have been found to possess a broad spectrum of biological activity and can be used as antibacterial agents .

Antifungal Applications

These compounds also exhibit antifungal properties, making them useful in the treatment of various fungal infections .

Antiviral Applications

The antiviral properties of these compounds have been explored, suggesting potential use in the treatment of viral diseases .

Anti-inflammatory Applications

The compound has been found to have anti-inflammatory effects, which could be beneficial in the treatment of conditions characterized by inflammation .

Cancer Treatment

Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer .

Cardiovascular Disease Treatment

These compounds have also been suggested for the treatment of cardiovascular diseases .

Treatment of Alzheimer’s Disease

The potential use of these compounds in the treatment of Alzheimer’s disease has been explored .

Treatment of Insomnia and Brain Function Disorders

In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem. Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .

Mechanism of Action

Target of Action

The primary targets of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid, also known as (2-PHENYL-IMIDAZO[1,2-A]PYRIDIN-3-YL)-ACETIC ACID, are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound interacts with its targets by blocking GABA receptors . This blocking action results in changes in neuronal excitability, leading to its effects on brain function .

Biochemical Pathways

The compound affects the GABAergic pathway, which is involved in a wide range of neurological functions. By blocking GABA receptors, it disrupts the normal flow of chloride ions into neurons, altering the electrical activity of these cells .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by various factors, including its chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of the compound’s action include changes in neuronal excitability and alterations in brain function . These effects can manifest in various ways, depending on the specific context and the individual’s physiological state .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, individual factors, such as genetic variations and health status, can also influence the compound’s efficacy .

properties

IUPAC Name |

2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-14(19)10-12-15(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQCKJDPXCCESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595458 | |

| Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

CAS RN |

365213-68-9 | |

| Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

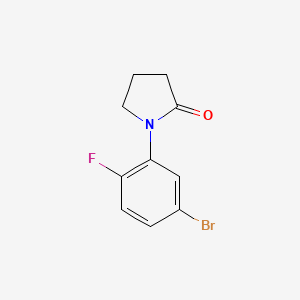

![Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-](/img/structure/B1612631.png)

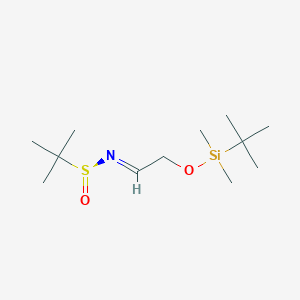

![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)

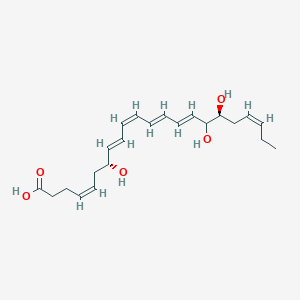

![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)

![S-[(2-Guanidino-4-thiazoyl)methyl] isothiourea hydrochloride](/img/structure/B1612650.png)